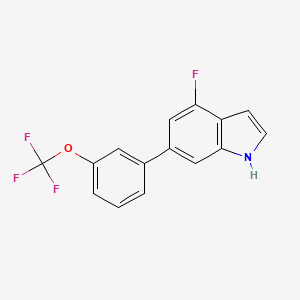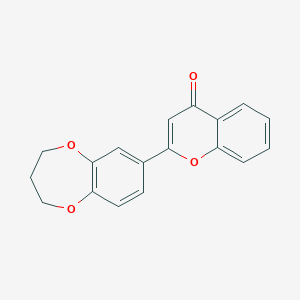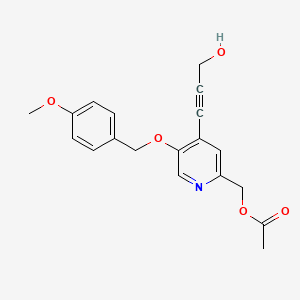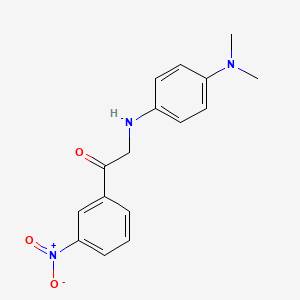
N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core with a pyrrolidine ring and a dimethylpropyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a pyrrolidine moiety.
Attachment of the Dimethylpropyl Group: This step may involve alkylation reactions using dimethylpropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反応の分析
Types of Reactions
N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline core or the attached substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the quinazoline core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: Quinazoline derivatives are often investigated for their potential as therapeutic agents, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound may find applications in the development of new materials, catalysts, or agrochemicals.
作用機序
The mechanism of action of N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as:
Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
類似化合物との比較
Similar Compounds
N-(2,2-Dimethylpropyl)-2-methyl-4-(piperidin-1-yl)quinazolin-7-amine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
N-(2,2-Dimethylpropyl)-2-methyl-4-(morpholin-1-yl)quinazolin-7-amine: Contains a morpholine ring instead of a pyrrolidine ring.
N-(2,2-Dimethylpropyl)-2-methyl-4-(azepan-1-yl)quinazolin-7-amine: Features an azepane ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of N-(2,2-Dimethylpropyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the pyrrolidine ring, in particular, can influence its binding affinity and selectivity towards biological targets.
特性
CAS番号 |
646450-81-9 |
|---|---|
分子式 |
C18H26N4 |
分子量 |
298.4 g/mol |
IUPAC名 |
N-(2,2-dimethylpropyl)-2-methyl-4-pyrrolidin-1-ylquinazolin-7-amine |
InChI |
InChI=1S/C18H26N4/c1-13-20-16-11-14(19-12-18(2,3)4)7-8-15(16)17(21-13)22-9-5-6-10-22/h7-8,11,19H,5-6,9-10,12H2,1-4H3 |
InChIキー |
PBFPFWDBJFCTPU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)NCC(C)(C)C)C(=N1)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)



![(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11835488.png)


![Methyl 4-(3-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate](/img/structure/B11835511.png)


![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)


